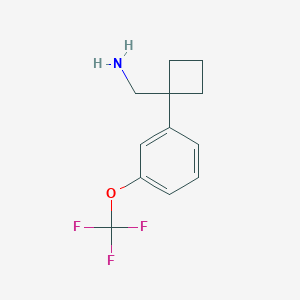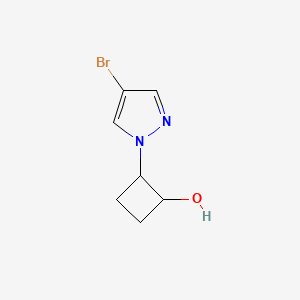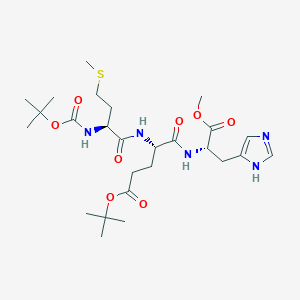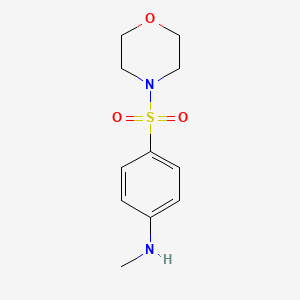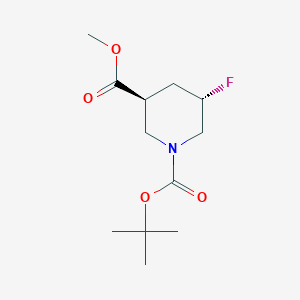
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the piperidine ring, along with tert-butyl and methyl ester groups at the 1st and 3rd positions, respectively. The stereochemistry of the compound is defined by the (3S,5S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5th position of the piperidine ring through electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used for this purpose.
Esterification: The tert-butyl and methyl ester groups can be introduced through esterification reactions. This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate and methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring consistent product quality and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated piperidine derivatives with biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity and function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-hydroxypiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-chloropiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-bromopiperidine-1,3-dicarboxylate
Uniqueness
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes the compound particularly valuable in medicinal chemistry and drug design .
Properties
Molecular Formula |
C12H20FNO4 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
XHPWIVCCDDYKRM-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


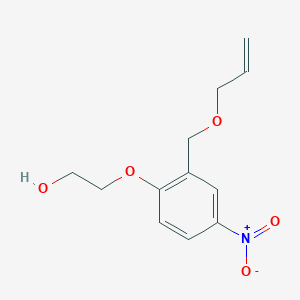
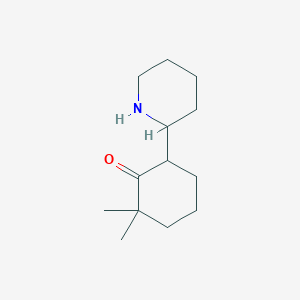
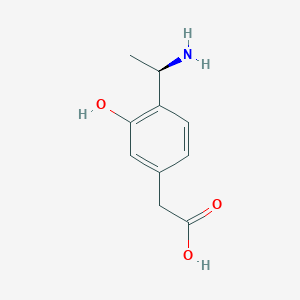
![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)

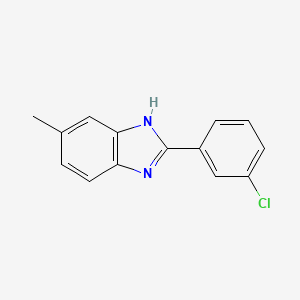
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)


